2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Description
This compound features a piperazine core substituted with a naphthalene-2-sulfonyl group and a 4-methylphenoxy acetyl moiety. The 4-methylphenoxy group may enhance metabolic stability compared to unsubstituted phenyl derivatives .
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-6-9-21(10-7-18)29-17-23(26)24-12-14-25(15-13-24)30(27,28)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLTZGRYSABAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Naphthalene-2-sulfonyl vs. Aryl/Alkyl Substituents
- Fluorobenzyl analog (1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one, ): Replacing the naphthalene-2-sulfonyl group with a 4-fluorobenzyl group reduces molecular weight (MW: ~435 vs. ~465) and alters polarity. NMR data (DMSO-d6, δ 7.2–7.8 ppm) indicates distinct electronic environments for the piperazine protons due to sulfonyl’s strong electron withdrawal .
- Carbazolylmethyl analog (): The 9-ethylcarbazole substituent increases steric bulk (MW: ~554) and aromatic stacking capacity. However, the chlorophenoxy group in this analog could increase toxicity risks compared to the 4-methylphenoxy group .
Phenoxy vs. Pyridinyl/Morpholinyl Substituents
- Pyridinylpiperazine analog (): The 2-pyridinyl group introduces a basic nitrogen, improving water solubility (logP: ~2.1 vs. ~3.5 for the target compound).
- Morpholine-sulfonyl analog (): Substituting naphthalene-2-sulfonyl with morpholine-4-sulfonyl reduces lipophilicity (clogP: 1.8 vs. 3.2) but retains sulfonamide-mediated receptor binding. This analog’s phenoxyacetyl group aligns closely with the target compound, suggesting comparable metabolic pathways .
Receptor Affinity and Selectivity
- Dichlorophenyl-imidazol analog () : The dichlorophenyl and imidazolyl groups confer antifungal activity (e.g., ketoconazole derivatives), contrasting with the target compound’s unconfirmed therapeutic profile. The acetylpiperazine core in both compounds suggests shared SAR for cytochrome P450 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
